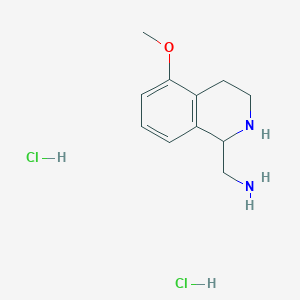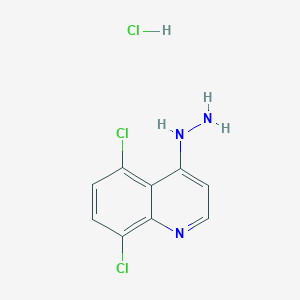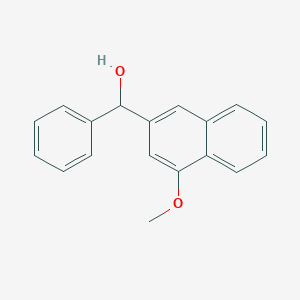
4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-2-(1-Methyl-1H-imidazol-2-yl)-6-(Trifluormethyl)pyrimidin ist eine heterocyclische Verbindung, die sowohl Imidazol- als auch Pyrimidinringe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-2-(1-Methyl-1H-imidazol-2-yl)-6-(Trifluormethyl)pyrimidin beinhaltet typischerweise die Bildung des Imidazolrings, gefolgt von der Einführung der Pyrimidin-Einheit. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion von 1,2-Diketonen und Urotropin in Gegenwart von Ammoniumacetat zu substituierten Imidazolen führen . Die anschließende Einführung des Pyrimidinrings kann durch verschiedene Cyclisierungsreaktionen unter Verwendung geeigneter Reagenzien und Katalysatoren erfolgen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die lösungsmittelfreie Mikrowellen-gestützte Synthese und die Verwendung effizienter Katalysatoren wie NHC-Kupfer können eingesetzt werden, um den Produktionsprozess zu optimieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
4-Chlor-2-(1-Methyl-1H-imidazol-2-yl)-6-(Trifluormethyl)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Trifluormethyl-Positionen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Reaktionsbedingungen können je nach der gewünschten Transformation variieren, beinhalten aber typischerweise kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
4-Chlor-2-(1-Methyl-1H-imidazol-2-yl)-6-(Trifluormethyl)pyrimidin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Untersuchung von Enzymwirkungen und als Sonde in biochemischen Assays verwendet werden.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Beschichtungen, verwendet werden
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-2-(1-Methyl-1H-imidazol-2-yl)-6-(Trifluormethyl)pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Ziel ab .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere substituierte Imidazole und Pyrimidine, wie z. B.:
- 2-(2-Chlor-4-nitro-1H-imidazol-1-yl)essigsäure
- 4,5-disubstituierte Imidazole
- 2,4(5)-Diarylimidazole
Einzigartigkeit
Was 4-Chlor-2-(1-Methyl-1H-imidazol-2-yl)-6-(Trifluormethyl)pyrimidin auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm spezifische chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl von Chlor- als auch von Trifluormethylgruppen erhöht seine Reaktivität und das Potenzial für vielfältige Anwendungen.
Eigenschaften
CAS-Nummer |
1416373-79-9 |
|---|---|
Molekularformel |
C9H6ClF3N4 |
Molekulargewicht |
262.62 g/mol |
IUPAC-Name |
4-chloro-2-(1-methylimidazol-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H6ClF3N4/c1-17-3-2-14-8(17)7-15-5(9(11,12)13)4-6(10)16-7/h2-4H,1H3 |
InChI-Schlüssel |
PDJBPTPSUYFDIO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C2=NC(=CC(=N2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)
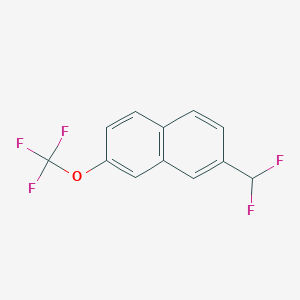
![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)
![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)
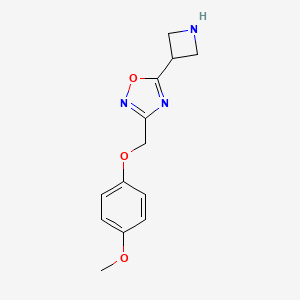

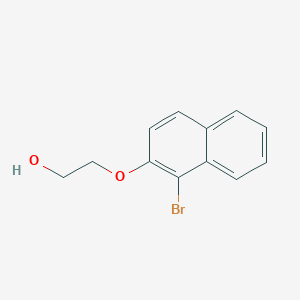
![[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)
